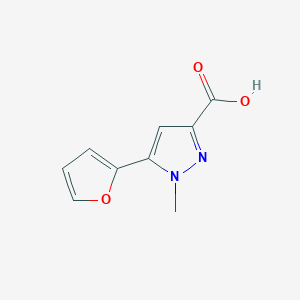
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- CAS Number : 108128-39-8
- IUPAC Name : 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
The biological activity of FMPC is attributed to its ability to interact with various molecular targets. The compound's structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, which may modulate enzyme activities and receptor functions. This interaction profile suggests potential applications in treating inflammatory diseases, microbial infections, and possibly cancer.
Antimicrobial Activity
FMPC has been investigated for its antimicrobial properties. A study reported that derivatives of pyrazole compounds demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The effectiveness of FMPC in inhibiting bacterial growth was evaluated using the disc diffusion method, revealing promising results.
| Bacterial Strain | Inhibition Zone (mm) | Standard (Streptomycin) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
Anti-inflammatory Activity
The anti-inflammatory effects of FMPC have also been documented. Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to FMPC exhibited over 80% inhibition in carrageenan-induced paw edema models compared to standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| FMPC | 84.2 | Diclofenac (86.72) |
Case Studies
- Antifungal Activity : A recent study highlighted the antifungal potential of FMPC against phytopathogenic fungi. The compound was tested against several strains, showing effective inhibition comparable to commercial antifungal agents .
- Cancer Research : Preliminary investigations into the anticancer properties of FMPC suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines. Further studies are needed to explore its efficacy and safety in vivo .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring can enhance biological activity. For example, the introduction of different substituents at specific positions on the pyrazole or furan rings can lead to improved potency against target pathogens or better anti-inflammatory effects .
科学研究应用
Medicinal Chemistry
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its role in cancer therapy research .
Materials Science
The unique structure of this compound lends itself to applications in materials science:
- Polymer Synthesis : Its reactivity allows for incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials .
- Nanomaterials : The compound can be used as a precursor for synthesizing nanomaterials with specific electronic properties, useful in electronics and photonics .
Biological Studies
In biological research, this compound serves as a valuable tool:
- Biochemical Probes : It is utilized as a probe to study enzyme interactions and cellular pathways, providing insights into metabolic processes .
- Cell Culture Applications : Its applications extend to cell culture and analysis methods, where it aids in understanding cellular responses to various stimuli .
Case Studies
属性
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-39-8 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













